molecular formula C11H7NO4S B6390323 5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid CAS No. 1261921-44-1

5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid

Cat. No.: B6390323
CAS No.: 1261921-44-1
M. Wt: 249.24 g/mol
InChI Key: GNOXCQLOLZTPPT-UHFFFAOYSA-N
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Description

5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a thiophene and a pyridine ring These rings are fused together, with carboxylic acid groups attached to the thiophene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carboxylic acid groups to alcohols or other derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3,4-disubstituted thiophenes share structural similarities.

    Pyridine Derivatives: Compounds such as nicotinic acid and picolinic acid have similar pyridine ring structures.

Uniqueness

5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid is unique due to the combination of thiophene and pyridine rings with carboxylic acid groups. This dual functionality provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)7-1-6(3-12-4-7)8-2-9(11(15)16)17-5-8/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXCQLOLZTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687678
Record name 5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-44-1
Record name 5-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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